

Spectroscopic Identification of 1H-Phenalene: A Technical Guide

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Compound of Interest

Compound Name: **Phenalene**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for the identification and characterization of **1H-phenalene**. Due to the limited availability of complete, publicly accessible experimental spectra for the parent **1H-phenalene**, this guide combines available experimental data with high-quality predicted spectroscopic information to serve as a robust reference. Methodologies for key spectroscopic techniques are detailed to assist in the acquisition and interpretation of data for this and similar polycyclic aromatic hydrocarbons (PAHs).

Introduction to 1H-Phenalene

1H-Phenalene ($C_{13}H_{10}$) is a polycyclic aromatic hydrocarbon with a unique tricyclic structure. [1] Its chemical formula is $C_{13}H_{10}$ and it has a molecular weight of approximately 166.22 g/mol. [2] The presence of both sp^2 and sp^3 hybridized carbon atoms gives it distinct chemical and physical properties, making it a molecule of interest in various fields of research. Accurate spectroscopic identification is crucial for its study and potential applications.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **1H-phenalene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While complete experimental spectra for **1H-phenalene** are not readily available in the public domain, predicted data provides valuable insight into its structure.

Table 1: Predicted ¹H NMR Spectroscopic Data for **1H-Phenalene**

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.4 - 3.6	t	7.5
H-2, H-9	7.8 - 8.0	d	8.0
H-3, H-8	7.3 - 7.5	t	7.8
H-4, H-7	7.6 - 7.8	d	8.2
H-5, H-6	7.2 - 7.4	t	7.6

Note: Predicted data is based on computational models and analysis of similar PAH structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1H-Phenalene**

Carbon Assignment	Chemical Shift (δ , ppm)
C-1	30 - 35
C-2, C-9	128 - 132
C-3, C-8	125 - 128
C-3a, C-9b	138 - 142
C-4, C-7	126 - 129
C-5, C-6	123 - 126
C-6a, C-9a	133 - 137
C-9c	135 - 139

Note: Predicted data is based on computational models and analysis of similar PAH structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes of a molecule. The IR spectrum of **1H-phenalene** is expected to be dominated by C-H and C=C stretching and bending vibrations characteristic of aromatic and aliphatic systems.

Table 3: Expected IR Absorption Frequencies for **1H-Phenalene**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Aliphatic C-H Stretch	3000 - 2850	Medium
Aromatic C=C Stretch	1620 - 1580	Medium-Strong
C-H Bend (Aromatic)	900 - 675	Strong
C-H Bend (Aliphatic)	1470 - 1350	Medium

Note: Expected ranges are based on general principles of IR spectroscopy and data from related PAHs.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π -conjugation in **1H-phenalene** results in characteristic absorption bands in the UV-Vis region.

Table 4: Expected UV-Vis Absorption Maxima (λ_{max}) for **1H-Phenalene**

Solvent	Expected λ_{max} (nm)
Hexane	~250, ~340
Ethanol	~255, ~350

Note: Expected values are based on the analysis of its derivatives and fundamental spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. The NIST WebBook provides experimental mass spectral data for **1H-phenalene**.^[3]

Table 5: Mass Spectrometry Data for **1H-Phenalene**

Parameter	Expected Value
Molecular Formula	C ₁₃ H ₁₀
Molecular Weight	166.22 g/mol
[M] ⁺ • (Molecular Ion)	m/z 166
Major Fragments	m/z 165, 139, 82.5

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality spectroscopic data. The following are generalized procedures for the spectroscopic analysis of PAHs like **1H-phenalene**.

NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Gentle warming or sonication can aid dissolution.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

- Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - ^1H NMR: Utilize a standard single-pulse experiment with a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Employ a proton-decoupled single-pulse experiment, typically requiring a larger number of scans (≥ 1024) due to the lower natural abundance of ^{13}C .

IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent (e.g., CCl_4). For solid samples, grinding the compound with dry KBr and pressing it into a transparent disk is a common method.
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} .
- Background Correction: A background spectrum of the solvent or KBr matrix should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{max} .
- Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 200 to 800 nm.
- Baseline Correction: A baseline spectrum of the pure solvent in a matched cuvette should be recorded and subtracted.

Mass Spectrometry

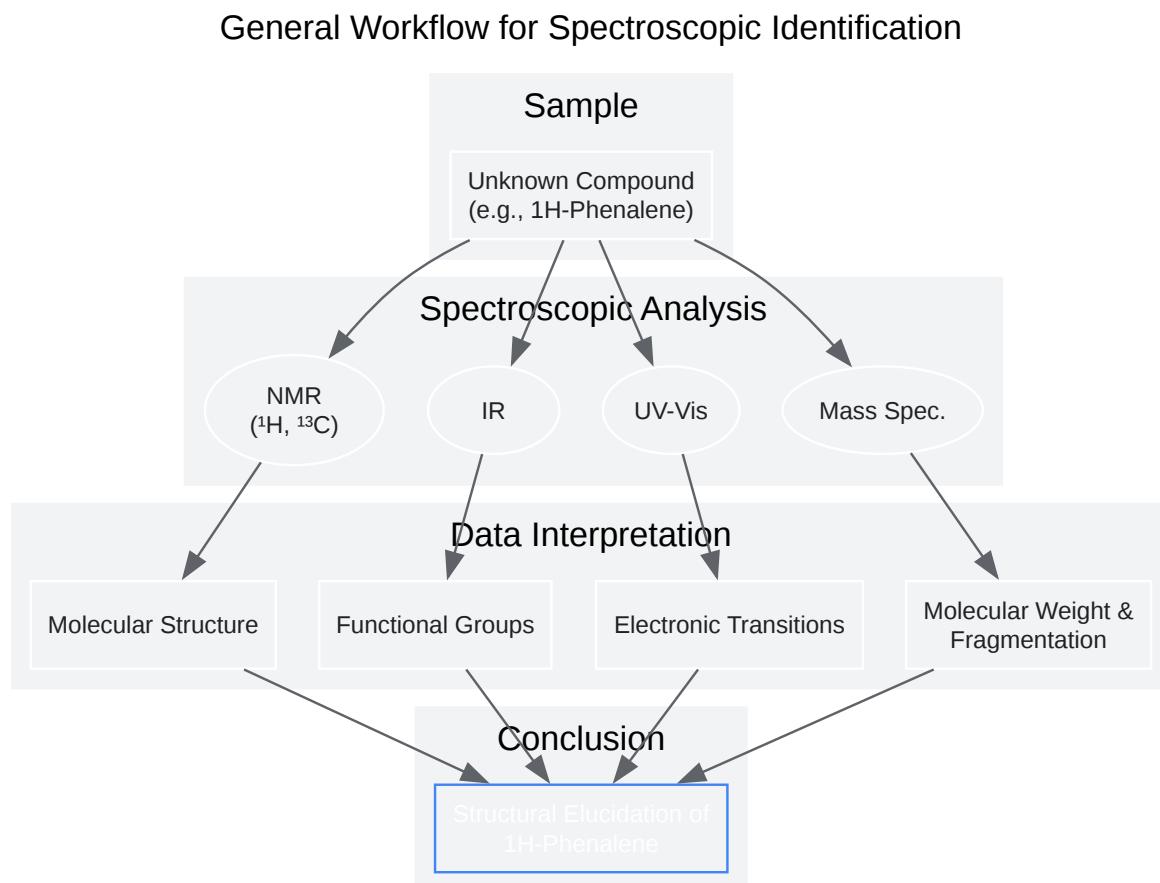
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides characteristic fragmentation patterns.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizations

Workflow for Spectroscopic Identification

The following diagram illustrates a general workflow for the spectroscopic identification of an unknown compound, exemplified by **1H-phenalene**.

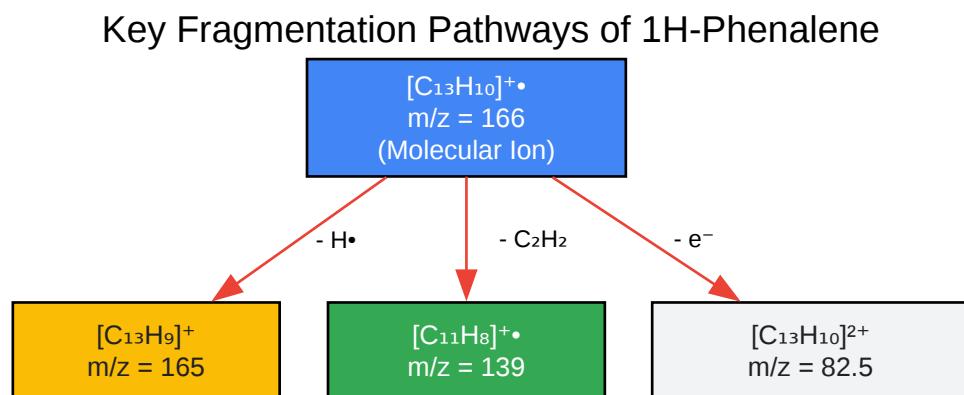


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Caption: General workflow for the spectroscopic identification of **1H-phenalene**.

Key Fragmentation Pathways of 1H-Phenalene in Mass Spectrometry

This diagram illustrates the primary fragmentation pathways of **1H-phenalene** upon electron ionization.



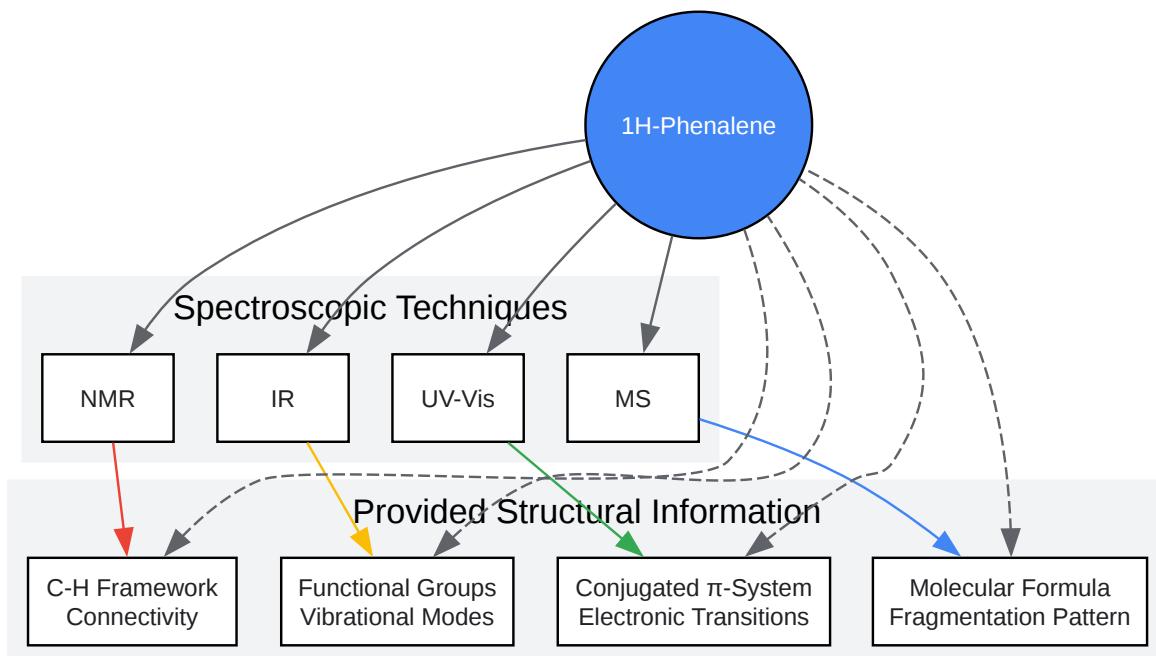
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Caption: Primary fragmentation of **1H-phenalene** in mass spectrometry.

Interplay of Spectroscopic Techniques for Structural Elucidation

The following diagram shows how different spectroscopic techniques provide complementary information for the complete structural elucidation of **1H-phenalene**.

Complementary Nature of Spectroscopic Techniques

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Caption: How different spectroscopic methods contribute to structural analysis.

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